molecular formula C9H5ClO2 B479079 8-chloro-4H-chromen-4-one CAS No. 95664-16-7

8-chloro-4H-chromen-4-one

Cat. No.: B479079
CAS No.: 95664-16-7
M. Wt: 180.59g/mol
InChI Key: OGGRZBIEROQZPD-UHFFFAOYSA-N
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Description

8-Chloro-4H-chromen-4-one is a halogenated derivative of the 4H-chromen-4-one scaffold, characterized by a chlorine substituent at the 8-position of the chromene ring. Chromenones are oxygen-containing heterocycles widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Crystallographic studies of related compounds, such as 8-chloro-4-oxo-4H-chromene-3-carbaldehyde, reveal planar geometries with mean C–C bond lengths of 0.002 Å and high structural precision (R factor = 0.028), suggesting stability in molecular interactions .

Properties

CAS No.

95664-16-7

Molecular Formula

C9H5ClO2

Molecular Weight

180.59g/mol

IUPAC Name

8-chlorochromen-4-one

InChI

InChI=1S/C9H5ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H

InChI Key

OGGRZBIEROQZPD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)OC=CC2=O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Chromenones

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents & Modifications Structural Impact
8-Chloro-4H-chromen-4-one Cl at position 8 Enhanced electrophilicity; planar geometry
8-Bromo-2-(4-chlorophenyl)-4H-chromen-4-one Br at 8, 4-ClPh at 2 Increased steric bulk; bromine’s polarizability may alter binding
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one ClPh at 3, dimethylamino at 8, OH at 7, methyl at 2 Improved solubility (polar groups); potential for hydrogen bonding
6,8-Dichloro-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine Cl at 6 and 8, nitro at 3 and 4, NHMe at 2 High electron deficiency; nitro groups may confer redox activity
5,7-Dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one Dihydroxy at 5,7; fused chromene at 3 Extended conjugation; antioxidant potential due to phenolic groups

Key Observations :

  • Halogenation: Bromine at position 8 (vs.
  • Functional Groups: Hydroxy and dimethylamino groups (e.g., in ) improve water solubility and enable hydrogen bonding, critical for target recognition.
  • Electron-Withdrawing Effects : Nitro and chloro substituents (e.g., ) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes.

Physicochemical and Crystallographic Properties

  • Solubility: Chlorine and bromine reduce aqueous solubility compared to hydroxy- or amino-substituted analogs (e.g., vs. ).
  • Stability : Nitro groups (e.g., in ) may confer photolability, whereas chlorine enhances thermal stability due to strong C–Cl bonds.
  • Crystallography: Planar chromenone cores (e.g., ) facilitate π-π stacking in crystal lattices, critical for material science applications.

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